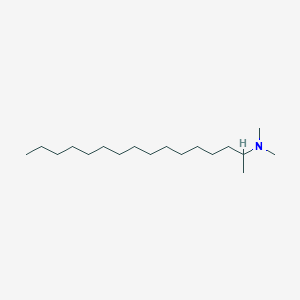
2-Hexadecanamine, N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexadecanamine, N,N-dimethyl- is a chemical compound that is commonly referred to as DMHA. It is a stimulant that has gained popularity in the scientific community due to its potential applications in various fields. DMHA is a derivative of 2-aminoheptane and is structurally similar to other stimulants such as DMAA and ephedrine.
Wirkmechanismus
DMHA works by stimulating the release of norepinephrine and dopamine in the brain. These neurotransmitters are responsible for increasing energy levels, improving focus, and enhancing mood. DMHA also works by inhibiting the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects:
DMHA has been shown to have various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. DMHA also increases the release of glucose and fatty acids into the bloodstream, which provides the body with additional energy.
Vorteile Und Einschränkungen Für Laborexperimente
DMHA has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Another advantage is that it has a long half-life, which allows for prolonged effects. However, one limitation is that its effects can vary depending on the individual, making it difficult to control for confounding variables.
Zukünftige Richtungen
There are several future directions for the study of DMHA. One direction is to explore its potential applications in the treatment of attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. Another direction is to investigate its potential as a treatment for obesity and other metabolic disorders. Additionally, further research is needed to fully understand the long-term effects of DMHA on the body.
Synthesemethoden
DMHA can be synthesized through various methods, including the reaction of heptanal with nitroethane followed by reduction with hydrogen gas. Another method involves the reaction of 2-methyl-2-butanol with nitric acid followed by reduction with lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
DMHA has been studied for its potential applications in various fields, including sports performance, cognitive enhancement, and weight loss. In sports performance, DMHA has been shown to improve endurance and increase energy levels. In cognitive enhancement, DMHA has been shown to improve focus and alertness. In weight loss, DMHA has been shown to increase metabolism and suppress appetite.
Eigenschaften
CAS-Nummer |
16058-51-8 |
|---|---|
Molekularformel |
C18H39N |
Molekulargewicht |
269.5 g/mol |
IUPAC-Name |
N,N-dimethylhexadecan-2-amine |
InChI |
InChI=1S/C18H39N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(3)4/h18H,5-17H2,1-4H3 |
InChI-Schlüssel |
LGDPDVQVOTUMAJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C)N(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C)N(C)C |
Andere CAS-Nummern |
16058-51-8 |
Synonyme |
N,N,1-Trimethyl-1-pentadecanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



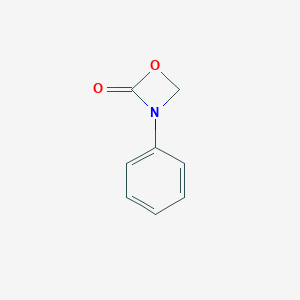
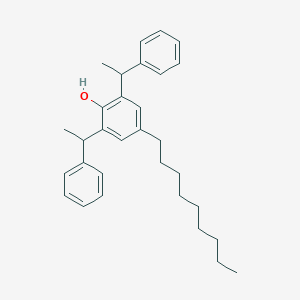


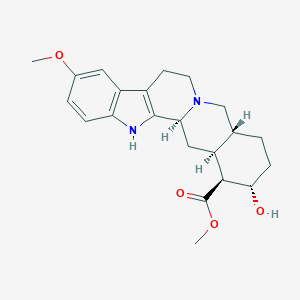
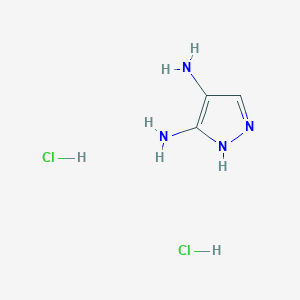


![Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-](/img/structure/B98762.png)
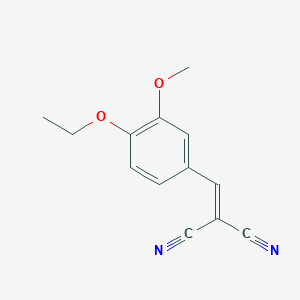


![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid](/img/structure/B98768.png)
